

# In Vitro Comparison of FGFR Inhibitors: **BAY1163877 (Rogaratinib) vs. Infigratinib**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

An essential guide for researchers and drug development professionals offering a comparative analysis of the in vitro performance of two prominent FGFR inhibitors, **BAY1163877** (rogaratinib) and infigratinib. This guide provides a summary of their biochemical potency, anti-proliferative activity, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.

## Introduction

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway through mutations, gene amplifications, or translocations is a known driver in various cancers. Consequently, FGFRs have emerged as a key target for therapeutic intervention. This guide provides an in vitro comparison of two potent FGFR inhibitors, **BAY1163877** (rogaratinib) and infigratinib, to aid researchers in selecting the appropriate tool for their specific research needs.

## Data Presentation

### Biochemical Inhibitory Activity

Both **BAY1163877** and infigratinib have demonstrated potent inhibitory activity against members of the FGFR family in biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized below.

| Target | BAY1163877 (Rogaratinib)<br>IC50 (nM) | Infigratinib IC50 (nM) |
|--------|---------------------------------------|------------------------|
| FGFR1  | 1.8 - 11.2[1][2][3]                   | 1.1[4][5]              |
| FGFR2  | <1[1][3]                              | 1[4][5]                |
| FGFR3  | 9.2 - 18.5[1][3][6]                   | 2[4][5]                |
| FGFR4  | 1.2 - 201[1][3][6]                    | 61[4][5]               |

Table 1: Comparison of the biochemical IC50 values of **BAY1163877** (rogaratinib) and infigratinib against the FGFR kinase family. Data is compiled from multiple sources and reflects the range of reported values.

## Anti-Proliferative Activity

The ability of these inhibitors to suppress the growth of cancer cell lines with FGFR alterations is a key measure of their cellular efficacy. The half-maximal growth inhibitory concentration (GI50 or cellular IC50) values for both compounds in various cancer cell lines are presented below. It is important to note that direct comparison is challenging as the data is often generated in different studies under varying experimental conditions.

| Cell Line               | Cancer Type          | FGFR Alteration          | BAY1163877 (Rogaratinib) GI50/IC50 (nM) | Infiratinib GI50/IC50 (nM) |
|-------------------------|----------------------|--------------------------|-----------------------------------------|----------------------------|
| H1581                   | Lung Cancer          | FGFR1 Amplification      | 36 - 244[6]                             | Not Available              |
| DMS114                  | Lung Cancer          | FGFR1 Amplification      | 36 - 244[6]                             | Not Available              |
| General Sensitive Lines | Various              | FGFR Overexpression      | 27 - <1000[2]                           | Not Available              |
| Ba/F3                   | Engineered Cell Line | Ectopic FGFR1 Expression | Not Available                           | 10[7]                      |
| Ba/F3                   | Engineered Cell Line | Ectopic FGFR3 Expression | Not Available                           | 14[7]                      |

Table 2: Anti-proliferative activity of **BAY1163877** (rogaratinib) and infiratinib in selected cancer cell lines. The availability of directly comparable data is limited.

## Signaling Pathway Modulation

Both **BAY1163877** and infiratinib exert their anti-tumor effects by inhibiting the downstream signaling cascades activated by FGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and growth.



[Click to download full resolution via product page](#)

Caption: FGFR Signaling Pathway and Points of Inhibition.

# Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

## In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FGFR kinases.

Methodology:

- Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, [ $\gamma$ -<sup>33</sup>P]ATP, appropriate kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 2.5mM MnCl<sub>2</sub>, 50 $\mu$ M DTT), and a suitable substrate (e.g., Poly(E,Y)4:1).
- Procedure:
  - Prepare serial dilutions of **BAY1163877** and infigratinib in DMSO.
  - In a 96-well plate, combine the kinase, substrate, and inhibitor solution.
  - Initiate the kinase reaction by adding [ $\gamma$ -<sup>33</sup>P]ATP.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  - Stop the reaction and spot the mixture onto a phosphocellulose membrane.
  - Wash the membrane to remove unincorporated [ $\gamma$ -<sup>33</sup>P]ATP.
  - Quantify the amount of incorporated <sup>33</sup>P into the substrate using a scintillation counter.
  - The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.



[Click to download full resolution via product page](#)

Caption: Workflow for a Radiometric Kinase Assay.

## Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in cancer cell lines.

Methodology:

- Cell Lines and Culture: A panel of cancer cell lines with known FGFR alterations are cultured in their recommended media and conditions.
- Procedure:
  - Seed the cells in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of **BAY1163877** or infigratinib.
  - Incubate the cells for a specified period (e.g., 72 hours).
  - Equilibrate the plate to room temperature for approximately 30 minutes.
  - Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a plate reader.
  - Calculate the GI50 values from the dose-response curves, normalizing the data to untreated control cells.



[Click to download full resolution via product page](#)

Caption: Workflow for a CellTiter-Glo® Viability Assay.

## Conclusion

Both **BAY1163877** (rogaratinib) and infigratinib are potent inhibitors of the FGFR signaling pathway with low nanomolar efficacy in biochemical assays. Rogaratinib is described as a pan-FGFR inhibitor with activity against FGFR1-4.[1][3][8] Infigratinib is a selective inhibitor of FGFR1, 2, and 3.[7] Both compounds demonstrate anti-proliferative effects in cancer cell lines harboring FGFR alterations. The choice between these inhibitors for in vitro research may depend on the specific FGFR isoform of interest and the desired selectivity profile. The experimental protocols provided in this guide offer a foundation for conducting comparative studies to further elucidate the in vitro efficacy of these and other FGFR inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleck.co.jp](http://selleck.co.jp) [selleck.co.jp]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 4. infigratinib [drugcentral.org]
- 5. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 7. [benchchem.com](http://benchchem.com) [benchchem.com]
- 8. [ch.promega.com](http://ch.promega.com) [ch.promega.com]
- To cite this document: BenchChem. [In Vitro Comparison of FGFR Inhibitors: BAY1163877 (Rogaratinib) vs. Infigratinib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#comparing-bay1163877-and-infigratinib-in-vitro>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)